molecular formula C7H6BCl2FO2 B8203874 (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid

(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid

Cat. No.: B8203874
M. Wt: 222.84 g/mol
InChI Key: AEJKACDHTBGHDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-fluoro-3-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some key applications include:

Mechanism of Action

The primary mechanism of action for (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid in the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation with the aryl or vinyl halide. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Chlorophenylboronic acid
  • 3-Methylphenylboronic acid

Comparison: (4,5-Dichloro-2-fluoro-3-methylphenyl)boronic acid is unique due to the presence of multiple substituents (chlorine, fluorine, and methyl groups) on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of highly functionalized biaryl compounds .

Properties

IUPAC Name

(4,5-dichloro-2-fluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BCl2FO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJKACDHTBGHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)C)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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